molecular formula C8H19N2NaO5S B12063507 Sodium HEPES; WAS-14

Sodium HEPES; WAS-14

Cat. No.: B12063507
M. Wt: 278.30 g/mol
InChI Key: ZNJHFNUEQDVFCJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium HEPES can be synthesized by neutralizing HEPES free acid with sodium hydroxide. The free acid is added to water and titrated with approximately one-half mole equivalent of sodium hydroxide to the desired pH . Alternatively, equimolar concentrations of HEPES and sodium HEPES can be mixed in equal volumes and back-titrated to the appropriate pH .

Industrial Production Methods

In industrial settings, sodium HEPES is produced by combining HEPES free acid with sodium hydroxide under controlled conditions to ensure the desired pH and purity. The solution is then filtered, concentrated, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium HEPES primarily undergoes buffering reactions, maintaining a stable pH in various biological and biochemical processes. It does not bind to metal ions such as magnesium, calcium, manganese(II), or copper(II), making it suitable for enzyme reactions that might be inhibited by metal chelation .

Common Reagents and Conditions

The common reagents used in the preparation of sodium HEPES include HEPES free acid and sodium hydroxide. The reaction conditions typically involve adjusting the pH to the desired level using these reagents .

Major Products Formed

The major product formed from the reaction of HEPES free acid and sodium hydroxide is sodium HEPES, which is a stable and effective buffering agent .

Mechanism of Action

Sodium HEPES exerts its effects by maintaining a stable pH in biological and biochemical systems. It acts as a buffering agent, neutralizing excess acids or bases to maintain the desired pH range. The molecular targets and pathways involved include various enzymes and biochemical processes that require a stable pH for optimal activity .

Comparison with Similar Compounds

Sodium HEPES is unique among buffering agents due to its zwitterionic nature and minimal interaction with metal ions. Similar compounds include:

Sodium HEPES stands out due to its versatility, exceptional buffering capacity, and minimal interaction with metal ions, making it a preferred choice in various research domains .

Biological Activity

Sodium HEPES, also known as WAS-14, is a buffering agent widely used in biological and biochemical research. Its role in maintaining pH stability in cell culture and various experimental settings is well-established. This article delves into the biological activity of Sodium HEPES, highlighting its effects on cellular processes, enzyme activity, and transport mechanisms based on diverse research findings.

Overview of Sodium HEPES

Sodium HEPES (C8H19N2NaO5S) is a zwitterionic buffer with a pKa around 7.5, making it suitable for biological applications where pH stability is critical. It is commonly used in cell culture media and various laboratory protocols due to its ability to maintain physiological pH levels.

1. Impact on Cellular Uptake and Transport

Research has shown that Sodium HEPES significantly influences the uptake and transport of various substrates in cells. A study investigating the effect of HEPES on P-glycoprotein (P-gp) substrates found that increasing concentrations of HEPES (up to 25 mM) led to a marked decrease in the uptake of these substrates in Caco-2 and MDCK-MDR1 cell lines. The study suggested that HEPES alters the permeability ratios of P-gp substrates, indicating a potential inhibitory effect on drug transport mechanisms .

2. Effects on Enzyme Activity

HEPES has been shown to affect the activity of lysosomal enzymes. Specifically, it was observed that HEPES supplementation in culture media alters the processing and degradation pathways of glucocerebrosidase (GCase), impacting its enzymatic activity and overall cellular levels. This alteration was linked to changes in glycosylation patterns and molecular weight variations of GCase, as detected using fluorescent activity-based probes .

3. Influence on Membrane Dynamics

The presence of HEPES can modify membrane structures, which may influence various transporters and channels within cellular membranes. For instance, it has been reported that HEPES can block chloride channels in neuronal cells, suggesting its potential role in modulating ion transport and signaling pathways .

Case Study 1: Effect on Glucocerebrosidase Processing

In a study examining fibroblasts and macrophage-like RAW264.7 cells, researchers found that HEPES-buffered media markedly influenced GCase processing and lysosomal degradation. The study highlighted that HEPES not only affected GCase but also reduced the maturation of other lysosomal enzymes such as α-glucosidase and β-glucuronidase, indicating a broader impact on lysosomal function .

Case Study 2: Impact on Drug Transport Mechanisms

Another investigation focused on the effect of HEPES on drug absorption through P-gp transport mechanisms. The findings suggested that varying concentrations of HEPES could lead to significant changes in drug bioavailability by altering the efflux activity of P-gp, which is crucial for understanding drug interactions and pharmacokinetics .

Data Tables

Parameter Concentration Effect
Sodium HEPES10 mMMinimal effect on enzyme activity
Sodium HEPES25 mMSignificant inhibition of P-gp substrate uptake
Sodium HEPES50 mMAltered glycosylation patterns of GCase

Research Findings Summary

  • Uptake Inhibition : High concentrations of HEPES inhibit the uptake of various substrates through P-gp.
  • Enzyme Modulation : HEPES affects lysosomal enzyme processing, influencing cellular levels and activities.
  • Membrane Interaction : Alters membrane dynamics affecting ion channels and transporters.

Properties

Molecular Formula

C8H19N2NaO5S

Molecular Weight

278.30 g/mol

IUPAC Name

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate;hydrate

InChI

InChI=1S/C8H18N2O4S.Na.H2O/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;;/h11H,1-8H2,(H,12,13,14);;1H2/q;+1;/p-1

InChI Key

ZNJHFNUEQDVFCJ-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

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